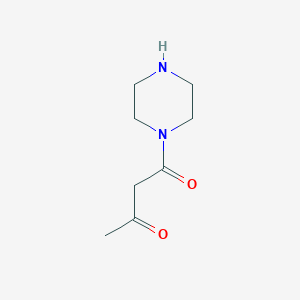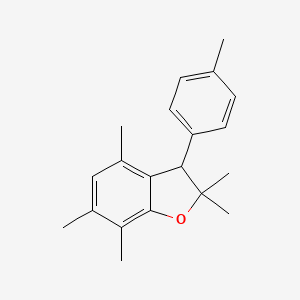
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzofuran ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds
Aplicaciones Científicas De Investigación
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Similar structure but lacks the additional methyl and phenyl groups.
Dihydrobenzofuran: A simpler structure without the multiple methyl and phenyl substitutions.
Uniqueness
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is unique due to its extensive methylation and the presence of a phenyl group
Propiedades
Número CAS |
142874-62-2 |
|---|---|
Fórmula molecular |
C20H24O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2,2,4,6,7-pentamethyl-3-(4-methylphenyl)-3H-1-benzofuran |
InChI |
InChI=1S/C20H24O/c1-12-7-9-16(10-8-12)18-17-14(3)11-13(2)15(4)19(17)21-20(18,5)6/h7-11,18H,1-6H3 |
Clave InChI |
LWTJKYLZMBZIJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C=C(C(=C3OC2(C)C)C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



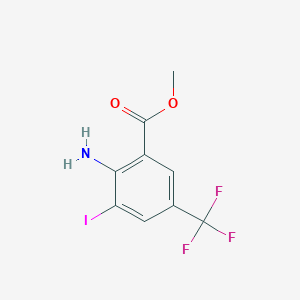
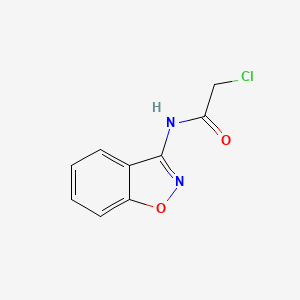
![2,5-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8699255.png)

![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
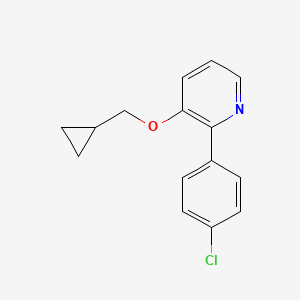

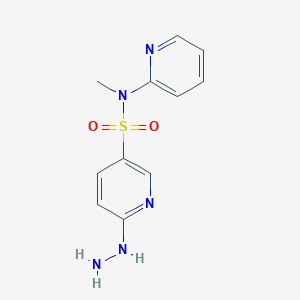
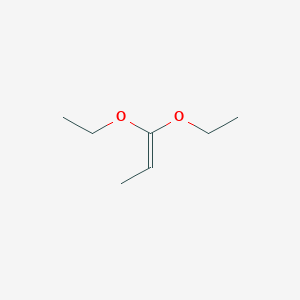
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)

